Sodium N-benzyloxycarbonyl-4-piperidinesulfinate

Description

Systematic Nomenclature and Structural Elucidation

Structural Breakdown

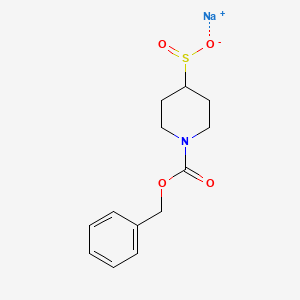

The IUPAC name, sodium N-benzyloxycarbonyl-4-piperidinesulfinate , reflects its three key components:

- Piperidine core : A six-membered saturated nitrogen-containing heterocycle.

- 4-Sulfinate group : A sulfinate (RSO₂O⁻) substituent at the para position relative to the nitrogen.

- N-Benzyloxycarbonyl (Cbz) group : A carbamate protecting group attached to the piperidine nitrogen.

Key structural features :

| Component | Description |

|---|---|

| Piperidine ring | Five CH₂ groups and one NH group (Cbz-protected) |

| 4-Sulfinate group | –SO₂O⁻ group bonded to the piperidine carbon adjacent to the nitrogen |

| Sodium counterion | +Na⁺ ion balancing the sulfinate’s negative charge |

| Benzyloxycarbonyl (Cbz) | O=C(OCH₂C₆H₅) group masking the piperidine’s amine |

The molecular formula is C₁₃H₁₆NNaO₄S , with a molecular weight of 305.33 g/mol . The SMILES notation, O=S(O[Na])C1CCN(C(OCC2=CC=CC=C2)=O)CC1, and InChI key, LCXWFQBBQAGBHZ-UHFFFAOYSA-M, confirm its connectivity.

Spectroscopic Characterization

While specific data for this compound are limited, analogous sulfinate and Cbz-containing structures provide insights:

- Infrared (IR) spectroscopy :

- Nuclear Magnetic Resonance (NMR) :

Historical Context in Sulfinate Chemistry

Evolution of Sulfinate Esters

Sulfinate esters (ROSO₂O⁻R’) emerged as synthetic reagents in the early 20th century, with foundational work by Helferich and Gootz (1929) on glycosyl sulfonates. Their reactivity in nucleophilic substitutions and glycosidations laid the groundwork for modern applications.

Key Developments:

Sodium sulfinates gained prominence for their stability and versatility in forming thiosulfonates , sulfonamides , and sulfides . The integration of a Cbz-protected piperidine in this compound reflects contemporary strategies to balance reactivity and protection in complex syntheses.

Benzyloxycarbonyl (Cbz) Protecting Groups in Piperidine Functionalization

The Cbz group, introduced by Leonidas Zervas in the 1930s, revolutionized amine protection in peptide synthesis. Its application to piperidines enables:

- Selective deprotection : Hydrogenolysis (H₂/Pd-C) removes the Cbz group without affecting sulfinate or other sensitive functionalities.

- Orthogonality : Stability under acidic, basic, and oxidative conditions, allowing parallel functionalization of the sulfinate.

Case Studies:

Role of Benzyloxycarbonyl Protecting Groups in Piperidine Functionalization

Strategic Protection in Multistep Syntheses

The Cbz group’s primary role is to mask the piperidine’s amine , preventing undesired side reactions during sulfinate-driven transformations. This protection is critical in:

- Sulfinate displacement reactions : The sulfinate acts as a leaving group, enabling nucleophilic substitutions (e.g., with Grignard reagents or amines).

- Radical-mediated functionalization : The sulfinate participates in single-electron transfers (SET) without interference from the protected amine.

Example Pathway:

Comparative Advantages Over Alternative Protecting Groups

| Protecting Group | Stability Under Conditions | Deprotection Method | Orthogonality vs. Sulfinate |

|---|---|---|---|

| Cbz | Acid, base, oxidation | H₂/Pd-C | High (no interference) |

| Fmoc | Base-sensitive | Piperidine | Moderate |

| Boc | Acid-sensitive | TFA | Low (acidic conditions) |

The Cbz group’s acid/base stability makes it ideal for sulfinate-mediated reactions, which often require neutral or mildly basic conditions.

Properties

IUPAC Name |

sodium;1-phenylmethoxycarbonylpiperidine-4-sulfinate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4S.Na/c15-13(18-10-11-4-2-1-3-5-11)14-8-6-12(7-9-14)19(16)17;/h1-5,12H,6-10H2,(H,16,17);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCXWFQBBQAGBHZ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1S(=O)[O-])C(=O)OCC2=CC=CC=C2.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16NNaO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium N-benzyloxycarbonyl-4-piperidinesulfinate typically involves the reaction of N-benzyloxycarbonyl-4-piperidone with sodium sulfinate under controlled conditions. The reaction is carried out in an appropriate solvent, such as methanol or ethanol, at a specific temperature to ensure optimal yield and purity .

Industrial Production Methods: In industrial settings, the production of Sodium N-benzyloxycarbonyl-4-piperidinesulfinate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The reaction conditions are carefully monitored to achieve high efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: Sodium N-benzyloxycarbonyl-4-piperidinesulfinate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonates.

Reduction: It can be reduced to yield sulfides.

Substitution: The sulfinate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Conditions vary depending on the desired substitution, but typically involve the use of catalysts and specific solvents.

Major Products Formed:

Oxidation: Sulfonates

Reduction: Sulfides

Substitution: Various substituted derivatives depending on the reactants used.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity

Sodium N-benzyloxycarbonyl-4-piperidinesulfinate has been investigated for its potential antiviral properties. Research indicates that derivatives of piperidine, including those with benzyloxycarbonyl substitutions, exhibit significant activity against influenza viruses. Specifically, the N-benzyl 4,4-disubstituted piperidines have shown promise as inhibitors of the hemagglutinin fusion peptide interaction, which is crucial for viral entry into host cells . The structure-activity relationship (SAR) studies reveal that modifications at specific positions on the piperidine ring can enhance antiviral efficacy while minimizing cytotoxicity.

Anticancer Applications

The compound's derivatives have also been explored for anticancer activities. Studies have identified that certain piperidine-based compounds exhibit cytotoxic effects against various cancer cell lines, including breast and colon cancer . The mechanism often involves apoptosis induction and enzyme inhibition, particularly targeting carbonic anhydrase IX, which plays a role in tumor progression .

Organic Synthesis

Sodium N-benzyloxycarbonyl-4-piperidinesulfinate serves as a versatile reagent in organic synthesis, particularly in C–H functionalization reactions. This process is considered a "holy grail" in synthetic organic chemistry due to its ability to convert C–H bonds into C–C, C–N, or C–O bonds efficiently . The use of this compound allows for the development of complex molecules with diverse functional groups.

Research has highlighted the biological activity of sodium N-benzyloxycarbonyl-4-piperidinesulfinate derivatives in various pharmacological contexts:

- Enzyme Inhibition : Compounds derived from this sulfinate have demonstrated enzyme inhibitory activity, particularly against acetylcholinesterase and urease .

- Antibacterial Properties : Some derivatives exhibit antibacterial effects, contributing to their potential as therapeutic agents against bacterial infections .

Table 1: Summary of Biological Activities

Case Studies

-

Influenza Virus Inhibition

A study focused on N-benzyl 4,4-disubstituted piperidines demonstrated their ability to inhibit H1N1 virus through a novel mechanism involving hemagglutinin fusion peptide interaction. This research not only identified effective compounds but also provided insights into their binding mechanisms through computational studies . -

Anticancer Evaluation

Another investigation evaluated the anticancer properties of piperidine derivatives against various human cancer cell lines. The results showed significant cytotoxic effects and highlighted the importance of structural modifications in enhancing therapeutic efficacy .

Mechanism of Action

The mechanism of action of Sodium N-benzyloxycarbonyl-4-piperidinesulfinate involves its role as a sulfinate reagent. It participates in radical-based regioselective C–H functionalization of electron-deficient heteroarenes. The regioselectivity can be effectively tuned by modifying the pH and solvent selection, allowing for precise control over the reaction outcomes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperidine derivatives are widely studied for their pharmacological and synthetic relevance. Below is a comparative analysis of Sodium N-benzyloxycarbonyl-4-piperidinesulfinate with structurally or functionally related compounds.

Structural Analogues from Pharmaceutical Research

- 4-(N-Benzylpiperidin-4-yl)-4-iodobenzamide (4-IBP) : Features a benzyl group on the piperidine nitrogen and an iodobenzamide at the 4-position. Unlike the sulfinate group in the target compound, 4-IBP’s amide and iodine substituents confer lipophilicity, favoring blood-brain barrier penetration for central nervous system targeting .

- (+)-MR200 : Contains a chlorophenyl-hydroxypiperidine moiety and a methyl ester. The ester group contrasts with the sulfinate’s ionic character, reducing water solubility but enhancing metabolic stability .

- BD 1008 and BD 1047 : These dichlorophenyl-ethylamine derivatives exhibit sigma receptor affinity. Their lack of a sulfinate or Cbz group underscores the target compound’s uniqueness in protecting amines while maintaining ionic functionality .

Functional Group Influence on Properties

Crystallographic and Structural Insights

This suggests that the sulfinate in the target compound may adopt specific conformations critical for reactivity .

Biological Activity

Sodium N-benzyloxycarbonyl-4-piperidinesulfinate is a compound that has garnered attention for its potential biological activities, particularly in the context of antiviral and antibacterial properties. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

Sodium N-benzyloxycarbonyl-4-piperidinesulfinate has the following chemical formula: . Its structural features include:

- A piperidine ring, which is crucial for its biological activity.

- A benzyloxycarbonyl group that enhances its stability and solubility.

- A sulfinyl group that may contribute to its reactivity and interaction with biological targets.

The compound is classified as a sulfinate reagent and is often utilized in organic synthesis, particularly in the formation of C-C bonds and C-H activation reactions .

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. For instance, research focusing on N-benzyl 4,4-disubstituted piperidines has shown that modifications to the piperidine structure can yield compounds with significant activity against influenza viruses. The mechanism involves inhibition of hemagglutinin-mediated membrane fusion, which is critical for viral entry into host cells.

Key Findings:

- Inhibition Mechanism : The compound acts by binding to a novel site on the hemagglutinin protein, preventing the fusion of viral and cellular membranes. This was elucidated through computational studies that identified critical interactions between the compound and specific amino acids in the hemagglutinin structure .

- Structure-Activity Relationship (SAR) : Variations in substituents on the piperidine ring significantly affect antiviral potency. For example, maintaining a benzyl group at certain positions was found essential for activity, while substitutions with bulky groups led to decreased efficacy .

Antibacterial Activity

In addition to its antiviral properties, sodium N-benzyloxycarbonyl-4-piperidinesulfinate has been evaluated for antibacterial activity. Studies have demonstrated its effectiveness against various bacterial strains through mechanisms such as disruption of bacterial cell wall synthesis and inhibition of key enzymatic pathways.

Case Studies:

- Inhibition of Type III Secretion Systems : Research indicated that certain derivatives of piperidine compounds could inhibit type III secretion systems (T3SS) in pathogenic bacteria, which are crucial for their virulence. This inhibition was shown to be dose-dependent, suggesting potential therapeutic applications in treating bacterial infections .

- Cytotoxicity Assessment : While exploring its antibacterial properties, it was essential to assess cytotoxicity against mammalian cells. Compounds were screened for their ability to inhibit bacterial growth without adversely affecting host cells, ensuring a favorable therapeutic index .

Data Summary

The following table summarizes key findings related to the biological activity of sodium N-benzyloxycarbonyl-4-piperidinesulfinate:

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Sodium N-benzyloxycarbonyl-4-piperidinesulfinate, and how can purity be ensured during synthesis?

- Methodology :

- Step 1 : Introduce the benzyloxycarbonyl (Cbz) protecting group to 4-piperidinesulfinic acid via carbamate formation, using benzyl chloroformate in a basic aqueous medium (e.g., sodium bicarbonate) .

- Step 2 : Neutralize the intermediate with sodium hydroxide to isolate the sulfinate salt.

- Purity Assurance : Purify via column chromatography (silica gel, eluent: methanol/dichloromethane gradient) and confirm purity (>98%) using HPLC with a sodium acetate/1-octanesulfonate buffer system (pH 4.6) or NMR spectroscopy .

Q. Which analytical techniques are most effective for characterizing Sodium N-benzyloxycarbonyl-4-piperidinesulfinate, and how should method parameters be optimized?

- Techniques :

- HPLC : Use a C18 column with methanol/buffer (65:35) mobile phase (Buffer: 6.8 g sodium acetate + 16.22 g sodium 1-octanesulfonate/L, pH 4.6). Adjust flow rate to 1.0 mL/min for optimal peak resolution .

- NMR : Employ - and -NMR in DMSO-d6 to confirm sulfinate and Cbz group integration.

- Mass Spectrometry : High-resolution ESI-MS in negative ion mode to verify molecular ion peaks (e.g., [M–Na]⁻) .

Q. What are the optimal storage conditions for Sodium N-benzyloxycarbonyl-4-piperidinesulfinate to ensure long-term stability?

- Storage Protocol :

- Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at –20°C.

- Pre-dry solvents (e.g., DMF, DMSO) to prevent hydrolysis of the sulfinate group.

- Monitor stability via periodic HPLC analysis (retention time shifts indicate degradation) .

Advanced Research Questions

Q. How does the sulfinate group in Sodium N-benzyloxycarbonyl-4-piperidinesulfinate influence its reactivity in nucleophilic substitution reactions?

- Mechanistic Insights :

- The sulfinate (SO₂⁻) acts as a strong nucleophile in SN2 reactions, particularly in alkylation or arylation steps. For example, it can displace halides in aryl/alkyl halides under mild conditions (e.g., DMF, 60°C).

- Experimental Design : Compare reaction yields with/without sulfinate protection. Use kinetic studies (e.g., -NMR monitoring) to assess activation energy barriers .

Q. How can researchers address contradictions in reported biological activities of Sodium N-benzyloxycarbonyl-4-piperidinesulfinate derivatives?

- Resolution Strategies :

- Purity Verification : Re-evaluate compound purity across studies using standardized HPLC protocols .

- Structural Confirmation : Perform X-ray crystallography (e.g., SHELX software) to rule out polymorphic variations .

- Biological Assay Controls : Replicate assays with uniform cell lines (e.g., HEK293) and buffer conditions to isolate confounding variables .

Q. What crystallographic techniques are suitable for determining the molecular structure of Sodium N-benzyloxycarbonyl-4-piperidinesulfinate, and how can data interpretation challenges be mitigated?

- Techniques :

- Single-Crystal X-Ray Diffraction : Grow crystals via slow evaporation (solvent: acetonitrile/water). Use Mo-Kα radiation (λ = 0.71073 Å) for data collection.

- Challenges : Address disorder in the benzyl group or solvent molecules by refining occupancy factors (e.g., using Olex2 software).

- Validation : Cross-check bond lengths/angles with DFT calculations (e.g., Gaussian 16) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.